molecular formula C4H9Cl3Si B1229197 Trimethyl(trichloromethyl)silane CAS No. 5936-98-1

Trimethyl(trichloromethyl)silane

Cat. No. B1229197
CAS RN: 5936-98-1
M. Wt: 191.55 g/mol
InChI Key: GJDRPXAFGRVSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04360686

Procedure details

Phenol (1.17 g, 0.0125 mole), trimethylsilyl trichloroacetate (3.53 g, 0.015 mole), potassium carbonate (0.035 g) and 18-crown-6 polyether (0.066 g) were placed in a 25-ml round-bottom flask fitted with a distillation head. A dry ice receiver and dry ice trap were attached. The mixture was heated to 150° C. Gas evolution proceeded rapidly and liquid chloroform and CCl3SiMe3 (formed by the base-induced decomposition of trimethylsilyl trichloroacetate) collected in the dry ice trap.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
reactant
Reaction Step One
[Compound]
Name
18-crown-6 polyether
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[Cl:8][C:9]([Cl:18])([Cl:17])[C:10]([O:12][Si:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(=O)([O-])[O-].[K+].[K+].C(=O)=O>C(Cl)(Cl)Cl>[C:9]([Si:13]([CH3:14])([CH3:15])[CH3:16])([Cl:18])([Cl:17])[Cl:8].[Cl:18][C:9]([Cl:8])([Cl:17])[C:10]([O:12][Si:13]([CH3:14])([CH3:15])[CH3:16])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
3.53 g
Type
reactant
Smiles
ClC(C(=O)O[Si](C)(C)C)(Cl)Cl
Name
Quantity
0.035 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
18-crown-6 polyether
Quantity
0.066 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a distillation head

Outcomes

Product
Name
Type
product
Smiles
C(Cl)(Cl)(Cl)[Si](C)(C)C
Name
Type
product
Smiles
ClC(C(=O)O[Si](C)(C)C)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04360686

Procedure details

Phenol (1.17 g, 0.0125 mole), trimethylsilyl trichloroacetate (3.53 g, 0.015 mole), potassium carbonate (0.035 g) and 18-crown-6 polyether (0.066 g) were placed in a 25-ml round-bottom flask fitted with a distillation head. A dry ice receiver and dry ice trap were attached. The mixture was heated to 150° C. Gas evolution proceeded rapidly and liquid chloroform and CCl3SiMe3 (formed by the base-induced decomposition of trimethylsilyl trichloroacetate) collected in the dry ice trap.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
0.035 g
Type
reactant
Reaction Step One
[Compound]
Name
18-crown-6 polyether
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(O)C=CC=CC=1.[Cl:8][C:9]([Cl:18])([Cl:17])[C:10]([O:12][Si:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(=O)([O-])[O-].[K+].[K+].C(=O)=O>C(Cl)(Cl)Cl>[C:9]([Si:13]([CH3:14])([CH3:15])[CH3:16])([Cl:18])([Cl:17])[Cl:8].[Cl:18][C:9]([Cl:8])([Cl:17])[C:10]([O:12][Si:13]([CH3:14])([CH3:15])[CH3:16])=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
3.53 g
Type
reactant
Smiles
ClC(C(=O)O[Si](C)(C)C)(Cl)Cl
Name
Quantity
0.035 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
18-crown-6 polyether
Quantity
0.066 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a distillation head

Outcomes

Product
Name
Type
product
Smiles
C(Cl)(Cl)(Cl)[Si](C)(C)C
Name
Type
product
Smiles
ClC(C(=O)O[Si](C)(C)C)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.